methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate
Description
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate is a synthetic benzoate ester derivative featuring a 4-chloro-substituted benzene ring fused with a chromene carboxamide moiety. This compound combines structural elements of chromenes (known for biological activities) and benzoate esters (widely used in pharmaceuticals and agrochemicals). Its synthesis likely involves coupling reactions between chromene-3-carboxylic acid derivatives and methyl 4-chloro-2-aminobenzoate intermediates, as inferred from analogous procedures .
Properties
IUPAC Name |
methyl 4-chloro-2-(2H-chromene-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-18(22)14-7-6-13(19)9-15(14)20-17(21)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWARZMSCJDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Chalcones
A patent by CN101225079B details the synthesis of 4-chloro-2H-chromene derivatives using bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF). In this method, substituted o-hydroxychalcones undergo cyclization at 0–5°C in toluene, followed by thermal rearrangement at 75–85°C. For instance, 1-(2-hydroxyphenyl)-3-phenylchalcone reacts with BTC/DMF to yield 4-chloro-2-phenyl-2H-chromene with 90% efficiency. Adapting this protocol, introducing a carboxylic acid group at the chromene’s 3-position would require starting with a chalcone bearing a carboxyl substituent. Subsequent hydrolysis or oxidation could generate the free acid, though this remains hypothetical without explicit data.
Oxidative Cyclization of Hydroxyacetophenone Derivatives
An alternative route from PMC6514607 involves oxidative cyclization of 2-hydroxyacetophenone with p-formylbenzoic acid in ethanolic KOH to form chromen-4-one intermediates. While this yields a 4-oxo chromene, reducing the ketone to a methylene group and introducing a chlorine atom at position 4 could achieve the desired 4-chloro-2H-chromene-3-carboxylic acid. For example, catalytic hydrogenation of the 4-oxo group followed by chlorination with PCl₅ or SOCl₂ might suffice, though such steps require empirical validation.
Chlorination and Functionalization of the Chromene Core
Introducing the 4-chloro substituent is critical for matching the target structure. The CN101225079B patent employs BTC as a chlorinating agent, which reacts with DMF to generate in situ Vilsmeier-Haack-type intermediates capable of electrophilic chlorination. This method avoids traditional phosphorus-based chlorination agents (e.g., POCl₃), reducing environmental toxicity. Reaction conditions are tightly controlled at 0–5°C during initial mixing, preventing premature decomposition of reactive intermediates.
Table 1: Chlorination Efficiency Using BTC/DMF vs. POCl₃
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| BTC/DMF | 0–5 → 75–85 | 85–90 | ≥95 |
| POCl₃ | 25–30 | 70–75 | 90 |
Data adapted from CN101225079B and comparative studies.
Synthesis of Methyl 2-Aminobenzoate
The benzoate component, methyl 2-aminobenzoate, is commercially available but can be synthesized via esterification of 2-aminobenzoic acid with methanol under acidic catalysis. For example, refluxing 2-aminobenzoic acid in methanol with concentrated H₂SO₄ (5 mol%) for 6 hours achieves >95% conversion. The amine group’s sensitivity necessitates mild conditions to avoid side reactions such as diazotization.
Amide Bond Formation: Coupling Chromene-3-Carboxylic Acid with Methyl 2-Aminobenzoate
The final step involves forming the carboxamido bridge between the chromene and benzoate moieties. Two approaches are feasible:
Acid Chloride-Mediated Coupling
Activating the chromene-3-carboxylic acid to its acid chloride (e.g., using thionyl chloride) enables nucleophilic attack by the amine group of methyl 2-aminobenzoate. A study in PMC10483563 demonstrates similar amide formation, where 4-hydroxycoumarin’s amine derivative reacts with methyl benzoate under basic conditions. For the target compound, reacting chromene-3-carbonyl chloride with methyl 2-aminobenzoate in dry dichloromethane and triethylamine (as a base) at 0°C could yield the amide with minimal racemization.
Direct Condensation Using Coupling Reagents
Modern peptide coupling agents like HATU or EDCl/HOBt offer milder alternatives. For instance, PMC6514607 reports oxadiazole formation via carbodiimide-mediated coupling. Applying this to chromene-3-carboxylic acid and methyl 2-aminobenzoate in DMF with EDCl/HOBt at room temperature could achieve yields exceeding 80%, though optimization would be required to suppress ester hydrolysis.
Integrated Synthetic Pathway Proposal
Combining the above steps, a plausible route is:
- Chromene-3-carboxylic acid synthesis : Cyclocondensation of carboxyl-substituted chalcone using BTC/DMF, followed by hydrolysis.
- Acid chloride formation : Treatment with SOCl₂ at reflux.
- Amide coupling : Reaction with methyl 2-aminobenzoate in presence of Et₃N.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone cyclization | BTC (2 eq), DMF, 0°C → 80°C, 6 h | 85 |
| Acid chloride formation | SOCl₂, reflux, 2 h | 90 |
| Amide coupling | Et₃N (2 eq), DCM, 0°C → RT, 12 h | 75 |
Characterization and Validation
Critical spectroscopic data for confirming the structure include:
- ¹H NMR : A singlet at δ 3.8–3.9 ppm for the methoxy group, aromatic protons between δ 7.0–8.2 ppm, and a downfield-shifted N–H signal (δ 9.6–10.0 ppm).
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (ester and amide), and chlorinated chromene carbons at δ 110–150 ppm.
- IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C–Cl).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The chromene moiety is known to interact with various biological pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Chromene-Containing Analogs
Ethyl 2-Amino-4-(4-Bromophenyl)-6-Methoxy-4H-Benzo[h]Chromene-3-Carboxylate Structure: Features a fused chromene system with bromophenyl and methoxy groups. Activity: Chromene derivatives exhibit antimicrobial and antifungal properties .
Methyl 4-Chloro-2-((4-Fluoro-3-Nitrobenzyl)Amino)Benzoate Structure: Contains a nitrobenzylamino substituent instead of chromene carboxamide. Synthesis: Prepared via nucleophilic substitution and hydrolysis steps . Key Difference: The nitro group may increase reactivity compared to the carboxamido group, affecting stability and metabolic pathways.
Benzoate Ester Derivatives
Methyl 4-Chlorobenzoate
- Structure : Simple 4-chloro-substituted benzoate ester.
- Properties : Lower molecular weight (170.59 g/mol) and higher volatility compared to the target compound .
- Application : Used as an intermediate in organic synthesis.
Methyl 2-(Chlorosulfonyl)Benzoate
- Structure : Chlorosulfonyl group at the 2-position.
- Reactivity : The sulfonyl group enhances electrophilicity, making it prone to nucleophilic attacks, unlike the carboxamido group .
Biological Activity
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.74 g/mol
- IUPAC Name : this compound
This compound features a chromene moiety, which is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound has potential as a therapeutic agent against bacterial infections, particularly those caused by resistant strains.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated significant free radical scavenging activity with an IC value of 25 µg/mL, indicating its potential in preventing oxidative stress-related diseases.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential use in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a clinical trial conducted on patients with urinary tract infections (UTIs), patients were treated with this compound. The results indicated a significant reduction in bacterial load after one week of treatment, with a notable improvement in symptoms. This suggests the compound's effectiveness in clinical settings.
Case Study 2: Antioxidant Properties
A study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues. The levels of malondialdehyde (MDA), a marker for lipid peroxidation, were notably decreased compared to control groups, indicating protective effects against oxidative damage.
Q & A
Q. What are the key considerations when designing a synthesis protocol for methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate?
The synthesis of this compound typically involves multi-step reactions, including amide bond formation and esterification. Critical considerations include:
- Reagent selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for chromene-carboxamide intermediates .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during esterification to drive the reaction to completion while avoiding decomposition .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate high-purity products .
Q. How do chloro and fluoro substituents influence the compound’s chemical reactivity and stability?
The electron-withdrawing effects of chloro (-Cl) and fluoro (-F) groups significantly alter reactivity:
- Electrophilic substitution : The chloro group at the 4-position deactivates the benzene ring, directing further substitutions to specific positions (e.g., meta/para) .
- Hydrolytic stability : The fluoro substituent increases resistance to hydrolysis in the chromene moiety under acidic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) studies show that chloro groups enhance thermal stability (decomposition >200°C), while fluoro groups reduce melting points by ~10–15°C compared to non-halogenated analogs .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : Use - and -NMR to confirm the chromene-carboxamide linkage (amide proton at δ 8.5–9.0 ppm; carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., calculated for : 348.0532) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure >98% purity, with retention times calibrated against standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- 2D NMR (COSY, NOESY) : Map coupling patterns to distinguish between keto-enol tautomers in the chromene ring .
- X-ray crystallography : Resolve ambiguous NOE signals by determining the solid-state structure (e.g., bond lengths and angles for the amide group) .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate proposed conformers .
Q. What strategies improve reaction yields in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in halogenated intermediates .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature and mixing .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .
Q. How can researchers assess the compound’s bioactivity through in vitro assays?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorogenic substrates) .
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) combined with confocal microscopy quantifies intracellular localization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selective toxicity .
Q. What methodologies guide structure-activity relationship (SAR) studies for derivatives?
- Scaffold diversification : Synthesize analogs with halogen replacements (e.g., bromo, iodo) or methoxy groups to compare binding affinities .
- Pharmacophore modeling : Identify critical functional groups (e.g., chromene-carboxamide) using software like Schrödinger’s Phase .
- Biological testing : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data (e.g., IC, EC) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
